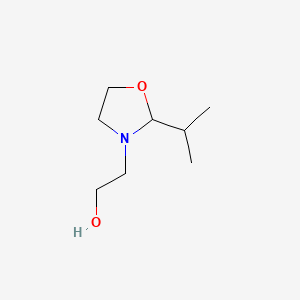

2-(2-Isopropyloxazolidin-3-yl)ethanol

説明

Significance of Oxazolidine (B1195125) Ring Systems in Contemporary Organic Synthesis and Medicinal Chemistry Research

Oxazolidine derivatives are of profound importance in the realm of chemical research for several key reasons. In organic synthesis, chiral oxazolidinones, a class of oxazolidine derivatives, are widely employed as chiral auxiliaries. williams.edunih.gov These molecules are temporarily attached to a starting material to guide a chemical transformation, leading to the preferential formation of one stereoisomer over others. williams.edu This level of control is paramount in the synthesis of complex molecules such as natural products and pharmaceuticals, where the biological activity is often dependent on a specific stereochemistry. researchgate.net

In medicinal chemistry, the oxazolidinone ring is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. chemistryviews.org This is exemplified by the antibiotic linezolid, which features an oxazolidinone core and is effective against multi-drug resistant bacteria. chemistryviews.org The rigid structure of the oxazolidine ring can help to properly orient functional groups for optimal interaction with biological targets. williams.edu Furthermore, their chemical stability and ability to participate in hydrogen bonding make them valuable components in drug design. chemistryviews.org

Overview of 2-(2-Isopropyloxazolidin-3-yl)ethanol as a Key Oxazolidine Derivative

This compound is a specific derivative of the oxazolidine family. Its structure is characterized by an isopropyl group at the 2-position of the oxazolidine ring and an ethanol (B145695) substituent on the nitrogen atom. The presence of the isopropyl group provides steric bulk, which can be influential in directing the stereochemical outcome of reactions when the molecule is used as a chiral auxiliary. researchgate.net The hydroxyl group of the ethanol substituent offers a potential site for further functionalization or for coordination to metal catalysts.

Below are some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 28770-01-6 |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Physical Form | Liquid |

Data sourced from commercial supplier and database information. achemblock.comrsc.org

Scope and Research Significance of this compound in Chemical Sciences

The research significance of this compound lies primarily in its potential as a chiral ligand or auxiliary in asymmetric catalysis and synthesis. Chiral 1,3-oxazolidine ligands are sought after due to their rigid and tunable structures, which can accommodate multiple chiral centers. williams.edu The synthesis of such ligands from readily available amino alcohols makes them attractive targets for the development of new catalytic systems. williams.edu

While detailed research specifically documenting the use of this compound in diastereoselective reactions is not extensively published, its structural motifs are analogous to other well-studied chiral auxiliaries. For instance, the general class of N-substituted oxazolidines has been explored in diastereoselective synthesis. chemistryviews.org The fundamental principles of asymmetric induction using chiral oxazolidinones, such as in alkylation and aldol (B89426) reactions, provide a strong basis for the potential applications of this specific compound. williams.edu The combination of a sterically demanding isopropyl group and a coordinating hydroxyl arm in this compound suggests its potential utility in controlling the formation of new stereocenters in a variety of chemical transformations. Further research into the applications of this compound could unveil novel and efficient methods for the synthesis of enantiomerically pure molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(2)8-9(3-5-10)4-6-11-8/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZARITHRMKPIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1N(CCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865447 | |

| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28770-01-6 | |

| Record name | 2-Isopropyl-3-(2-hydroxyethyl)-1,3-oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28770-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-1,3-oxazolidine-3-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028770016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-1,3-OXAZOLIDINE-3-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R1U8EA8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Applications in Organic Synthesis and Beyond

2-(2-Isopropyloxazolidin-3-yl)ethanol as a Building Block in the Synthesis of Complex Organic Molecules

While direct, multi-step syntheses of specific natural products beginning with this compound are not extensively documented in readily available literature, its structural motif is fundamental to the creation of chiral auxiliaries widely employed in such syntheses. It functions as a key precursor, providing the core oxazolidine (B1195125) structure that is later functionalized to direct stereoselective reactions.

The synthesis of many natural products requires precise control over the three-dimensional arrangement of atoms. Chiral auxiliaries are compounds that temporarily attach to a substrate, directing a chemical reaction to produce a specific stereoisomer. The oxazolidine framework, derivable from compounds like this compound, is central to some of the most reliable and widely used chiral auxiliaries, known as Evans' auxiliaries. These auxiliaries are instrumental in building chiral centers found in a vast array of natural products, including macrolides and alkaloids. Although a specific natural product may not be synthesized directly from this compound in a single reported procedure, the auxiliaries derived from such structures are critical tools in their total synthesis. nih.govresearchgate.net For instance, the synthesis of the marine macrolide auriside and the antibiotic lipoxazolidinone A involves intermediates whose stereochemistry is established using methodologies reliant on oxazolidinone-based chiral auxiliaries. researchgate.net

The value of this compound as an intermediate lies in its role as a precursor to chiral building blocks used for creating molecules with significant biological activity. researchgate.net The oxazolidinone ring system is a core feature in several classes of antimicrobial agents. nih.gov For example, the antibiotic Linezolid, though not directly synthesized from this specific precursor, contains a related oxazolidinone ring which is crucial for its antibacterial activity. The synthesis of novel chiral propanoic acid derivatives with an oxazole (B20620) core has been shown to yield compounds with potent activity against various Gram-positive and Gram-negative bacteria. nih.gov The development of these bioactive molecules often relies on asymmetric synthesis strategies where chiral auxiliaries, derived from structures like this compound, are essential for establishing the correct stereochemistry, which is often directly linked to therapeutic efficacy. nih.gov

Application of Oxazolidinone Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

The most prominent application of the 2-isopropyloxazolidine framework is in the field of asymmetric synthesis, where N-acylated derivatives, known as oxazolidinone auxiliaries, provide exceptional stereochemical control. researchgate.net These auxiliaries are temporarily incorporated into a molecule to direct the formation of new stereocenters.

N-acyl oxazolidinones, derived from the core structure of this compound, are highly effective in directing a variety of carbon-carbon bond-forming reactions. The bulky isopropyl group at the C2 position of the related 4-substituted oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, forcing incoming electrophiles to attack from the less hindered face. This leads to a high degree of diastereoselectivity.

Alkylation Reactions: The enolates of N-acyl oxazolidinones undergo highly diastereoselective alkylation, providing a reliable method for synthesizing enantiomerically enriched α-substituted carboxylic acids. researchgate.net This method is a cornerstone of asymmetric synthesis and has been applied in the creation of numerous complex molecules. rsc.org

Aldol (B89426) Reactions: Evans' oxazolidinone auxiliaries provide excellent control in aldol reactions, allowing for the synthesis of syn- or anti-β-hydroxy carbonyl compounds depending on the reaction conditions and reagents used. nih.gov This level of control is critical in the synthesis of polyketide natural products. researchgate.net

Cycloadditions and Conjugate Additions: These auxiliaries have also been employed in stereoselective cycloaddition reactions, such as the Diels-Alder reaction, and in Michael additions to α,β-unsaturated carbonyl compounds, effectively transferring their stereochemical information to the products.

| Reaction Type | Role of Oxazolidinone Auxiliary | Typical Outcome |

| Alkylation | Steric shielding of one enolate face | High diastereoselectivity in forming α-substituted acids |

| Aldol Reaction | Conformationally rigid transition state | Predictable formation of syn or anti aldol adducts |

| Cycloaddition | Directs the approach of the dienophile/dipole | Formation of specific stereoisomers of cyclic products |

| Conjugate Addition | Controls the 1,4-addition of nucleophiles | High stereocontrol in the formation of β-functionalized carbonyls |

This table summarizes the function of N-acyl oxazolidinone derivatives in key asymmetric C-C bond-forming reactions.

Beyond C-C bond formation, oxazolidinone auxiliaries can also direct the stereoselective formation of bonds between carbon and heteroatoms (C-X), such as nitrogen, oxygen, or phosphorus. While less common than their use in C-C bond formation, these methods are valuable for accessing chiral amines, alcohols, and organophosphorus compounds. The underlying principle remains the same: the chiral auxiliary biases the approach of the heteroatom electrophile or nucleophile, leading to a specific stereochemical outcome. For example, electrophilic amination or hydroxylation of the corresponding enolate can introduce C-N or C-O bonds with good stereocontrol. Recent developments have also shown that chiral vinyl oxazolidinones can be used in iron-catalyzed reactions to form C(sp²)–C(sp³) bonds diastereoselectively. researchgate.net

Catalytic Roles of Oxazolidine-Derived Structures

Beyond their use as stoichiometric chiral auxiliaries, oxazolidine derivatives can also be incorporated into the design of chiral catalysts for a variety of enantioselective transformations. The rigid and well-defined structure of the oxazolidine ring makes it an excellent scaffold for creating a chiral environment around a catalytic center.

Organocatalytic Applications in Enantioselective Transformations (e.g., Epoxidation Reactions)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral oxazolidine-containing molecules have been successfully employed as organocatalysts in a range of enantioselective reactions, including epoxidations. The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to versatile chiral building blocks.

While a specific organocatalyst derived directly from this compound for epoxidation is not prominently featured in the literature, the structural motif is highly relevant. Chiral oxazolidinone-containing compounds have been shown to be effective in catalyzing the epoxidation of α,β-unsaturated aldehydes. In a typical catalytic cycle, the organocatalyst reacts with the substrate to form a transient, chiral intermediate, such as an enamine or an iminium ion. This intermediate then reacts with an oxidant, with the chiral catalyst directing the stereochemical outcome of the oxygen transfer.

A plausible catalytic cycle for an oxazolidine-derived organocatalyst in an epoxidation reaction might involve the following steps:

Formation of a chiral iminium ion between the catalyst and the α,β-unsaturated aldehyde.

Nucleophilic attack of an oxidant (e.g., hydrogen peroxide) on the β-carbon of the iminium ion.

Intramolecular cyclization to form the epoxide ring and regenerate the catalyst.

The enantioselectivity of the reaction is determined by the ability of the chiral catalyst to shield one face of the intermediate from the oxidant. The steric and electronic properties of the oxazolidine catalyst, including the substituent at the C2 position, are critical for achieving high levels of enantiocontrol.

Table of Research Findings on Related Chiral Oxazolidinone Auxiliaries

| Application | Chiral Auxiliary Type | Key Findings |

| Asymmetric Alkylation | Evans' Oxazolidinones | High diastereoselectivity in the alkylation of enolates, widely used in natural product synthesis. rsc.org |

| Free-Radical Polymerization | Oxazolidinone Acrylimides | Control of tacticity in the resulting polymer chains. acs.org |

| Diels-Alder Reactions | Oxazolidinone Derivatives | Excellent endo/exo selectivity and high diastereoselectivity. sigmaaldrich.com |

| Asymmetric Aldol Reactions | Evans' Oxazolidinones | Formation of syn-aldol products with high stereocontrol. |

Mechanistic Insights into Biological Activities of Oxazolidine Containing Compounds with Potential Relevance to 2 2 Isopropyloxazolidin 3 Yl Ethanol As a Scaffold or Precursor

Mechanisms of Antimicrobial Action for Related Oxazolidine (B1195125) Scaffolds

Anti-Bacterial Mechanisms of Action

Oxazolidinones represent a significant class of synthetic antibiotics effective against a broad spectrum of multidrug-resistant Gram-positive bacteria. nih.govrxlist.com This includes challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci. tandfonline.comnih.gov

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis at a very early stage. nih.govresearchgate.net This action is unique compared to other classes of protein synthesis inhibitors, which contributes to the lack of cross-resistance. tandfonline.comresearchgate.net

Key Mechanistic Steps:

Binding to the Ribosome: Oxazolidinones selectively bind to the 50S ribosomal subunit. nih.govtaylorandfrancis.com Specifically, they interact with the P-site on the 23S rRNA component of the 50S subunit. researchgate.netnih.gov

Inhibition of the Initiation Complex: This binding event prevents the formation of the functional 70S initiation complex. researchgate.netdrugs.com The 70S complex is crucial for starting the process of translating mRNA into protein. By interfering with its assembly, oxazolidinones halt protein synthesis before it can begin. nih.gov

Blocking N-formylmethionyl-tRNA (fMet-tRNA) Binding: The binding of oxazolidinones to the ribosome specifically obstructs the proper positioning of fMet-tRNA, the initiator tRNA in bacteria. tandfonline.comnih.gov This blockage prevents the first step of translation, thereby inhibiting the production of essential bacterial proteins. nih.gov

This distinct mechanism, targeting the initiation phase of protein synthesis, distinguishes oxazolidinones from many other antibiotics that might target later elongation steps. tandfonline.com The development of resistance to oxazolidinones in laboratory settings has been observed to be slow. tandfonline.com

Anti-Tumor Mechanisms of Action

Beyond their well-established antibacterial properties, oxazolidinone derivatives are being explored for their potential as anticancer agents. benthamdirect.comingentaconnect.com Research indicates that these compounds can exert anti-tumor effects through various cellular pathways, suggesting a multifaceted mechanism of action. benthamdirect.com

Observed Anti-Tumor Activities:

Induction of Apoptosis: Certain oxazolidinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, some cytoxazone-linezolid hybrid compounds were found to trigger apoptosis in DU145 prostate cancer cells through the activation of caspase-3 and caspase-9. nih.govnih.gov Another study on 5-(carbomoylmethylene)-oxazolidin-2-ones demonstrated apoptosis induction in breast (MCF-7) and cervical (HeLa) cancer cells via the mitochondrial intrinsic pathway, which involved increased production of reactive oxygen species (ROS). nih.govajrconline.org

Cell Cycle Arrest: Some oxazolidinone derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. benthamdirect.com For example, specific 2-thioxo-oxazolidin-4-one derivatives were observed to cause cell cycle arrest at the G2/M phase in lymphoma cells. benthamdirect.com Similarly, certain dehydroabietic acid oxazolidinone hybrids have been reported to induce a G1 phase arrest. nih.gov

Targeting Specific Pathways: The anti-tumor activity of oxazolidinones is not limited to general cytotoxic effects. Some derivatives have been shown to interact with specific molecular targets involved in cancer progression. benthamdirect.comingentaconnect.com These include acting as partial agonists of transcription factors like PPAR-γ and inhibiting key enzymes related to hormone-dependent disorders. benthamdirect.com Mefloquine-oxazolidine derivatives have also emerged as a new class of potential anticancer agents. elsevierpure.com

The versatility of the oxazolidinone scaffold allows for the design of derivatives that can target various cancer cell lines, including those of hematopoietic and solid tumors. benthamdirect.com

Role in Modulating Cellular Signaling Pathways

The oxazolidine and oxazolidinone cores are present in molecules that can modulate critical cellular signaling pathways, indicating their potential to influence fundamental cellular processes like growth, proliferation, and survival.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation by Related Oxazolidinone Compounds

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is a common feature in many cancers. nih.govnih.govmdpi.com This makes the pathway a significant target for cancer therapeutics. mdpi.complos.org The PI3K pathway is activated by various stimuli and results in the conversion of PIP2 to PIP3, which in turn activates downstream effectors like AKT. nih.gov

While direct modulation of the PI3K pathway by the simple 2-(2-Isopropyloxazolidin-3-yl)ethanol structure is not established, more complex molecules containing related heterocyclic systems are known to be potent PI3K inhibitors. These inhibitors are a major focus of cancer drug development. youtube.commdpi.com

Examples of PI3K Pathway Inhibitors:

Pan-PI3K Inhibitors: Compounds like Copanlisib inhibit multiple PI3K isoforms and have shown promise in clinical trials for patients with PIK3CA-mutant solid tumors. mdpi.com

Dual PI3K/mTOR Inhibitors: Molecules such as Apitolisib (GDC-0980) have been developed to target both PI3K and mTOR, another key component of the pathway. mdpi.com

Isoform-Selective Inhibitors: The development of inhibitors that target specific isoforms of PI3K, such as the p110α subunit, is an active area of research aiming to improve efficacy and reduce toxicity. youtube.com

The hyperactivation of the PI3K pathway is implicated in resistance to other therapies, such as glucocorticoids in T-cell acute lymphoblastic leukemia (T-ALL). nih.gov Studies have shown that PI3K inhibitors can synergize with glucocorticoids, highlighting the therapeutic potential of targeting this pathway. nih.gov

Interactions with Cholinergic Receptor Systems (e.g., Muscarinic Receptors)

The oxazolidine ring is a structural feature in compounds that can interact with cholinergic receptors, which are crucial for neurotransmission in the parasympathetic nervous system. nih.gov These receptors are divided into nicotinic and muscarinic subtypes. carewellpharma.in

While direct interaction of this compound with these receptors is not documented, the oxazolidinone structure is utilized in the synthesis of molecules that target muscarinic receptors. For example, an asymmetric synthesis of Tolterodine, a muscarinic receptor antagonist, employs an N-cinnamoyl oxazolidinone derivative. nih.gov Muscarinic antagonists are used clinically for conditions like overactive bladder. nih.gov

Furthermore, oxazolidinediones are listed as a class of anticonvulsant drugs, which includes compounds like Trimethadione and Paramethadione. carewellpharma.in The mechanism of anticonvulsant action suggests an interaction with the central nervous system, although the specific receptor interactions can be complex. The ability of various cholinergic ligands to bind to receptor sites can be studied by their capacity to displace other known ligands, such as nicotine, from nerve membrane fragments. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function in Oxazolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For oxazolidinone derivatives, extensive SAR studies have been conducted, particularly for their antibacterial and, more recently, their anti-tumor activities. nih.govnih.gov

These studies systematically modify different parts of the oxazolidinone scaffold to determine which chemical groups are essential for activity and which can be altered to enhance potency, improve the spectrum of activity, or reduce toxicity. mdpi.comresearchgate.net

Key SAR Findings for Antibacterial Oxazolidinones:

C5 Substituent: The substituent at the C5 position of the oxazolidinone ring is crucial for antibacterial potency. nih.govnih.gov The (S)-configuration at C5 is generally required. mdpi.com The acetamidomethyl side chain, as seen in Linezolid, contributes significantly to antimicrobial potency through hydrogen bond interactions with the ribosomal binding site. nih.gov Modifications at this position, such as replacing the carbonyl oxygen with sulfur (thiocarbonyl), have been shown to enhance in vitro activity. nih.gov

N-Aryl Substituent (B-ring): The nature of the aryl group attached to the nitrogen at position 3 is another key determinant of activity. researchgate.net A 3-(3-fluorophenyl) group is a common feature in potent oxazolidinones. nih.gov Further substitutions on this phenyl ring can modulate activity and spectrum. nih.gov

C4 Substituents: While less common, substitutions at the C4 position of the phenyl ring can also enhance antibacterial potency. nih.gov

Interactive Table: SAR of C5 Substitutions in Oxazolidinone Derivatives

| C5-Substituent Modification | Effect on Antibacterial Activity | Reference |

| Elongation of methylene (B1212753) chain | Decreased activity | nih.gov |

| Conversion of acetamido to guanidino | Decreased activity | nih.gov |

| Replacement of carbonyl (=O) with thiocarbonyl (=S) | Enhanced in vitro activity | nih.gov |

| Hydroxymethyl or 1,2,3-triazole groups | Retained activity against certain resistant strains | nih.gov |

SAR for Anti-Tumor Activity: SAR studies for the anti-tumor effects of oxazolidine derivatives are also emerging. For example, in a series of mefloquine-oxazolidine derivatives, compounds with aryl groups bearing strong electron-releasing substituents (like hydroxyl or methoxy (B1213986) groups) were found to be more active. elsevierpure.comresearchgate.net In another study, novel oxazolidinedione analogs were identified as potent and selective mineralocorticoid receptor antagonists, with SAR studies focusing on improving potency and metabolic stability. nih.gov

These SAR studies are crucial for the rational design of new, more effective, and safer drugs based on the oxazolidine scaffold for a variety of therapeutic applications. elsevierpure.comresearchgate.net

Computational and Theoretical Chemistry Investigations of 2 2 Isopropyloxazolidin 3 Yl Ethanol and Analogues

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-isopropyloxazolidin-3-yl)ethanol or its derivatives acting as chiral auxiliaries, molecular docking can be employed to understand the interactions between the chiral auxiliary-substrate conjugate and a reagent or catalyst. These interactions are fundamental to the stereochemical outcome of a reaction.

The process involves creating a 3D model of the chiral auxiliary attached to a substrate. This complex is then "docked" into the active site of a model representing the incoming reagent or a metal catalyst. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on a force field that estimates the binding energy.

Key Research Findings:

Illustrative Molecular Docking Data for a Chiral Auxiliary-Metal Complex:

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| RMSD of Ligand (Å) | 1.2 |

| Interacting Residues (Illustrative) | Lewis Acidic Metal Center |

| Hydrogen Bonds | 1 (e.g., with a carbonyl on the substrate) |

This table is illustrative and represents the type of data generated from a molecular docking study.

Conformational Analysis and Energy Landscape Studies

The three-dimensional structure of the chiral auxiliary-substrate conjugate is a critical determinant of stereoselectivity. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often achieved through computational methods like molecular mechanics (MM) or, more accurately, with quantum mechanical (QM) methods such as Density Functional Theory (DFT).

By rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation, an energy landscape can be mapped. The most populated conformations at a given reaction temperature are those with the lowest energies. These low-energy conformations are often the ones that lead to the observed products.

Key Research Findings:

For oxazolidinone-based chiral auxiliaries, conformational studies have shown that the substituent at the C2 position (an isopropyl group in the case of this compound) plays a crucial role in shielding one face of the enolate derived from the substrate. numberanalytics.com The bulky isopropyl group would sterically hinder the approach of a reagent from that face, forcing it to attack from the opposite, less hindered face. The orientation of the N-acyl group is also critical, with a preference for an anti-periplanar arrangement relative to the C2 substituent to minimize steric strain.

Illustrative Conformational Energy Data:

| Conformer | Dihedral Angle (N-C-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |

| A (Anti-periplanar) | 180 | 0.0 | 95.8 |

| B (Syn-periplanar) | 0 | 2.5 | 4.1 |

| C (Gauche) | 60 | 5.0 | 0.1 |

This table is illustrative and demonstrates how conformational analysis can quantify the relative stability of different arrangements of the chiral auxiliary-substrate conjugate.

Rationalization of Stereochemical Outcomes (e.g., Quadrant Models)

Based on the insights from conformational analysis, models can be developed to rationalize and predict the stereochemical outcome of reactions. Quadrant models are a classic example, where the space around the reactive center is divided into quadrants, each with a different level of steric hindrance based on the conformation of the chiral auxiliary.

For an N-acylated derivative of this compound, the formation of a Z-enolate is often favored in the presence of a Lewis acid. The Lewis acid chelates to the carbonyl oxygen and the oxygen of the oxazolidine (B1195125) ring, creating a rigid five-membered ring structure. The bulky isopropyl group at C2 then effectively blocks one face of the enolate.

Key Research Findings:

Studies on similar oxazolidinone auxiliaries have successfully used such models to explain the high diastereoselectivity observed in aldol (B89426), alkylation, and acylation reactions. wikipedia.org The model predicts that the electrophile will approach from the less sterically encumbered face, leading to the formation of a specific diastereomer. The predictive power of these models is a testament to the synergy between experimental and computational chemistry.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can go beyond static models of reactants and transition states to map out the entire reaction pathway. By calculating the energies of reactants, transition states, intermediates, and products, a reaction profile can be constructed. The height of the energy barrier for the transition state (the activation energy) is directly related to the rate of the reaction.

Methods like DFT are powerful tools for locating transition state structures and calculating their energies. By comparing the activation energies for the pathways leading to different stereoisomers, the selectivity of a reaction can be predicted.

Key Research Findings:

For reactions involving chiral auxiliaries, computational studies can elucidate the role of the auxiliary in stabilizing one transition state over another. For instance, in a Diels-Alder reaction, the auxiliary can influence the endo/exo selectivity and the facial selectivity by creating specific steric and electronic environments in the transition state. While specific pathway predictions for reactions involving this compound are not prevalent, the established methodologies used for other chiral auxiliaries would be directly applicable. sfu.ca

Illustrative Reaction Pathway Energy Data for a Diastereoselective Reaction:

| Species | Pathway to Diastereomer A (kcal/mol) | Pathway to Diastereomer B (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +15.2 | +18.7 |

| Product | -10.5 | -9.8 |

This illustrative table shows that the activation energy for the formation of Diastereomer A is lower than that for Diastereomer B, suggesting that Diastereomer A will be the major product.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Approaches for 2-(2-Isopropyloxazolidin-3-yl)ethanol

The traditional synthesis of oxazolidines involves the condensation of a β-amino alcohol with an aldehyde or ketone. For this compound, this typically involves the reaction of 2-(amino)ethanol with isobutyraldehyde (B47883). While effective, future research will increasingly focus on developing more sustainable and efficient synthetic methodologies.

Key research objectives in this area include:

Catalytic Innovations: Exploring novel catalysts to improve reaction efficiency, reduce reaction times, and lower energy consumption. This includes the investigation of copper-catalyzed reactions under mild conditions, which have shown promise in related aminal chemistry. nih.gov

Green Solvents and Conditions: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions. Research into catalytic systems, such as using a CuBr/ionic liquid system for the synthesis of related oxazolidinones from CO2, highlights a potential pathway for greener oxazolidine (B1195125) synthesis. mdpi.com

Stereoselective Synthesis: Developing methods for the enantioselective synthesis of chiral oxazolidines. Given that this compound possesses a chiral center at the C2 position of the oxazolidine ring, creating stereospecific and stereoconvergent reaction pathways is a significant goal. This would allow for the production of enantiomerically pure forms of the compound, which is crucial for applications in pharmaceuticals and advanced materials where specific stereochemistry is often required for desired activity or performance.

Future synthetic strategies will likely focus on atom economy, the use of renewable starting materials, and the reduction of waste streams, aligning with the broader principles of green chemistry.

Exploration of Undiscovered Reactivity Modes

The known reactivity of this compound is primarily centered on its hydroxyl group, which can be reacted further, for example, with isocyanates. However, the oxazolidine ring itself possesses reactivity that remains largely under-explored.

Future investigations should focus on:

Ring-Opening Reactions: The oxazolidine ring is susceptible to hydrolysis, reversing its formation. However, controlled ring-opening could be a valuable synthetic tool. Studies on related pseudoproline derivatives have shown that the oxazolidine ring can be thermally unstable under specific conditions (high temperature and pressure), leading to a ring-opened imine form. nih.gov Exploring these conditions for this compound could yield novel intermediates and synthetic pathways.

Reactions at the C2 Position: The C-H bond at the C2 position, adjacent to both an oxygen and a nitrogen atom, could be a site for radical or oxidative functionalization, allowing for the introduction of new substituents and the creation of a library of derivatives.

Complexation Chemistry: The nitrogen and oxygen atoms within the oxazolidine ring, along with the hydroxyl group, can act as ligands for metal ions. The study of metal complexation is a completely unexplored area for this molecule and could lead to new catalysts or materials with interesting electronic or magnetic properties. nih.gov

A systematic study of the compound's reactivity with various electrophiles, nucleophiles, and radical species under different conditions will be crucial for expanding its synthetic utility.

Integration into Advanced Functional Materials

The most established application for this compound is as a precursor to bisoxazolidines, which act as latent curing agents or moisture scavengers in polyurethane systems. sigmaaldrich.com The hydroxyl group of the molecule allows for its reaction with diisocyanates to form bisoxazolidines. sigmaaldrich.com Upon exposure to atmospheric moisture, the oxazolidine rings hydrolyze to generate amine and hydroxyl functionalities, which then react with residual isocyanate groups to crosslink and cure the polymer network, forming durable urea (B33335) and urethane (B1682113) linkages. sigmaaldrich.com

Future research can build upon this foundation to integrate the oxazolidine motif into a wider range of advanced materials:

Polymer Chemistry: Beyond polyurethanes, the bifunctional nature of this compound (hydroxyl group and the latent reactivity of the ring) makes it a candidate for incorporation into other polymer backbones, such as polyesters and polycarbonates, potentially imparting unique properties like improved adhesion, thermal stability, or degradability.

Smart Materials: The moisture-sensitive ring-opening mechanism could be harnessed to design "smart" materials that respond to environmental humidity. This could include self-healing coatings, controlled-release systems, or environmental sensors.

Chiral Polymers: Using enantiomerically pure forms of this compound as monomers could lead to the synthesis of chiral polymers. These materials are of interest for applications in chiral separations, asymmetric catalysis, and nonlinear optics.

| Material Type | Role of this compound | Potential Function/Advantage |

|---|---|---|

| Polyurethane Coatings | Precursor to Bisoxazolidine Latent Curing Agent | Moisture-triggered curing, improved cross-linking, enhanced durability. sigmaaldrich.com |

| Responsive Polymers | Moisture-Sensitive Monomer | Enables self-healing, controlled release, or sensing capabilities. |

| Chiral Polymers | Chiral Monomer Unit | Creates materials for enantioselective separations or asymmetric catalysis. |

Strategic Design of Next-Generation Biologically Active Oxazolidine Scaffolds

The oxazolidinone ring, a close structural relative of the oxazolidine ring, is a well-established pharmacophore found in several clinically important drugs, most notably the antibiotic linezolid. ambeed.comchemscene.com This success provides a strong rationale for exploring the oxazolidine scaffold, including derivatives of this compound, in medicinal chemistry.

Future research in this domain should be directed towards:

Library Synthesis: Leveraging the reactive hydroxyl group to synthesize a diverse library of derivatives. By reacting the alcohol with a wide range of carboxylic acids, sulfonyl chlorides, and other electrophiles, novel compounds can be generated and screened for biological activity.

Structure-Activity Relationship (SAR) Studies: The oxazolidinone class of antibiotics has been extensively studied, leading to the development of next-generation candidates through structural modifications. mdpi.com A similar systematic approach can be applied to new scaffolds derived from this compound. Investigating how changes to the N-substituent and the C2-isopropyl group affect biological activity will be critical.

Exploring New Therapeutic Areas: While the primary focus for oxazolidinones has been antibacterial agents, the scaffold has shown potential in anticancer, anti-inflammatory, and neurologic applications. chemscene.com Derivatives of this compound could be screened against a wide range of biological targets to uncover new therapeutic potential.

The development of oxazolidine-based compounds as prodrugs is another promising avenue, where the ring is designed to hydrolyze in vivo to release a biologically active β-amino alcohol. nih.gov

Application of Artificial Intelligence and Machine Learning in Oxazolidine Chemistry Research

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and discovery. achemblock.com These computational tools can significantly accelerate research into this compound and its derivatives.

Emerging paradigms include:

Reaction Prediction and Optimization: ML models can be trained on existing chemical reaction data to predict the outcomes of new reactions, including yields and selectivity. sigmaaldrich.com This can help chemists more efficiently design synthetic routes to novel oxazolidine derivatives and optimize reaction conditions for sustainable synthesis.

Accelerated Catalyst Discovery: AI can screen vast virtual libraries of potential catalysts for the synthesis of oxazolidines, identifying promising candidates for experimental validation. google.com This approach can drastically reduce the time and resources required for catalyst development.

Predictive Property Modeling: By learning the relationship between molecular structure and material or biological properties, ML models can predict the characteristics of yet-to-be-synthesized oxazolidine derivatives. sigmaaldrich.com This allows for the in silico design of molecules with desired properties, such as specific binding affinity to a biological target or optimal performance as a polymer additive, before committing to laboratory synthesis.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(2-Isopropyloxazolidin-3-yl)ethanol, and how do they influence its reactivity?

- Answer : The compound (C₈H₁₇NO₂) comprises an oxazolidine ring with an isopropyl substituent at position 2 and an ethanol group at position 3. The oxazolidine ring confers rigidity and hydrogen-bonding potential, while the ethanol group enables functionalization (e.g., esterification, oxidation). The isopropyl substituent introduces steric hindrance, influencing regioselectivity in reactions . Structural analogs, such as thiazole derivatives, demonstrate how electronic and steric effects modulate reactivity in heterocyclic systems .

Q. What are the recommended synthetic routes for this compound, and what factors influence yield?

- Answer : Common methods involve condensation of aldehydes with amino alcohols, followed by cyclization. For example:

-

Step 1 : React 2-aminoethanol with an isopropyl aldehyde to form an imine intermediate.

-

Step 2 : Cyclize under acidic conditions (e.g., HCl in ethanol) to form the oxazolidine ring.

-

Critical factors : pH (optimize for imine stability), solvent polarity (ethanol vs. DMSO), and temperature (reflux vs. room temperature). Yields typically range from 50–70%, with purification via column chromatography .

Reaction Parameter Optimal Range Impact on Yield Temperature 60–80°C Higher yields at reflux Solvent Ethanol Facilitates cyclization Reaction Time 12–24 hours Longer times improve conversion

Q. How is the molecular structure of this compound confirmed experimentally?

- Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to assign protons and carbons (e.g., ethanol -OH peak at δ 1.5–2.5 ppm; oxazolidine ring signals at δ 3.0–4.5 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 160.23) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies often arise from:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Structural impurities (e.g., unreacted starting materials).

- Methodological approach :

Validate purity via HPLC (>95%) .

Replicate assays under standardized protocols (e.g., NIH/WHO guidelines).

Use computational docking (e.g., AutoDock Vina) to correlate structural motifs with activity trends .

- Example: Derivatives with benzofuran motifs show divergent sodium channel modulation due to stereoelectronic effects .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced pharmacological activity?

- Answer : Apply a Design of Experiments (DoE) framework:

- Variables : Solvent polarity, catalyst loading (e.g., p-TsOH), and temperature.

- Response Surface Methodology (RSM) : Maximize yield while minimizing side products (e.g., over-oxidation).

- Case Study: Pyrazole derivatives synthesized via [3+2] cycloaddition achieved 85% yield using DMF at 100°C and Pd(OAc)₂ catalysis .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Answer :

- DFT Calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) .

- SAR Studies : Compare frontier molecular orbitals (HOMO/LUMO) with bioactive analogs to prioritize synthetic targets .

Methodological Guidance

Q. What analytical techniques are critical for characterizing derivatives of this compound?

- Answer :

- Chromatography : HPLC-MS for purity assessment and metabolite identification .

- Spectroscopy : FT-IR to track functional groups (e.g., C=O stretch at 1700 cm⁻¹ in oxidized derivatives) .

- Thermal Analysis : DSC/TGA to study stability and polymorphic transitions .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Answer :

Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing isopropyl with cyclopropyl).

Bioactivity Profiling : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.

Data Integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate substituent effects with IC₅₀ values .

Handling Data Contradictions

Q. What steps ensure reproducibility when conflicting data arise in heterocyclic compound research?

- Answer :

- Protocol Standardization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable).

- Collaborative Validation : Cross-validate results with independent labs using shared reference samples.

- Meta-Analysis : Aggregate published data to identify outliers (e.g., via RevMan or Cochrane tools) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。